3,4-Dichlorobenzyl bromide
Description
Significance of Benzylic Halides as Synthetic Intermediates
Benzylic halides, which include benzyl (B1604629) chloride and benzyl bromide, are pivotal reagents in the synthesis of a wide array of chemical compounds. wisdomlib.org Their importance stems from the reactivity of the carbon-halogen bond at the benzylic position—the carbon atom directly attached to a benzene (B151609) ring. This position is particularly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions (E1 and E2). pearson.com The stability of the resulting benzylic carbocation or the transition state in these reactions is enhanced by resonance with the adjacent aromatic ring, making benzylic halides versatile building blocks. pearson.com
Their utility is demonstrated in various fundamental organic transformations. They are instrumental in Friedel-Crafts alkylation reactions, which facilitate the formation of new carbon-carbon bonds. acs.org Furthermore, benzylic halides serve as precursors in reactions with metal cations, leading to the development of organometallic compounds. acs.org The broad applicability of these intermediates is evident in their use for synthesizing pharmaceuticals, agrochemicals, and other specialized chemicals, underscoring their significance in both academic research and industrial chemical production. acs.org Dehalogenation and benzylation reactions involving benzyl halides are considered important transformations in synthetic organic chemistry. rsc.org
Overview of Dichlorinated Benzyl Derivatives in Chemical Research
Within the broader class of halogenated benzyl compounds, dichlorinated benzyl derivatives have been the subject of specific research interest. These compounds, which feature two chlorine atoms on the benzene ring, are investigated for their potential biological activities and as intermediates in the synthesis of more complex molecules. For instance, dichlorinated neocryptolepine (B1663133) derivatives have been synthesized and evaluated for their antiplasmodial activity. acs.org
Research has also explored the synthesis of various dichlorinated compounds. For example, an environmentally friendly method for the 3,3-dichlorination and 2-oxidation of indole (B1671886) derivatives has been developed using potassium or sodium chloride as the chlorine source. researchgate.net In other research, phenyliodonium (B1259483) ylides of various β-dicarbonyl compounds have been shown to react with (dichloroiodo)benzene to produce gem-dichloride products. researchgate.net The crystal structures of compounds containing dichlorobenzyl groups, such as (S)-3,4-dichlorobenzyl-N-methylisothiouronium chloride, have been studied to understand their molecular conformation and intermolecular interactions.
Historical Context of 3,4-Dichlorobenzyl Bromide in Academic and Industrial Applications
This compound, with the CAS number 18880-04-1, is recognized as a significant raw material and intermediate in organic synthesis. chemicalbook.comthermofisher.kr Its primary applications are in the production of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comthermofisher.krfishersci.com In the pharmaceutical sector, it serves as a crucial intermediate. chemicalbook.comthermofisher.krfishersci.com
In academic research, this compound has been utilized in the synthesis of specific molecules to study their properties. One notable example is its use in the synthesis of (S)-3,4-dichlorobenzyl-N-methylisothiouronium chloride, a compound studied in the context of isothioureas, which are known inhibitors of nitric oxide synthases. This highlights its role as a building block for creating molecules with potential biological activity for research purposes.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 18880-04-1 |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol |
| Appearance | Clear colorless to yellow to brown liquid |
| Solubility | Insoluble in water |
| Synonym | 4-(bromomethyl)-1,2-dichlorobenzene |
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSBDFQAJXCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348666 | |
| Record name | 3,4-Dichlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18880-04-1 | |
| Record name | 3,4-Dichlorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichlorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparation Methodologies for 3,4 Dichlorobenzyl Bromide
Halogenation Pathways for Aromatic Systems
Halogenation strategies for producing 3,4-dichlorobenzyl bromide focus on the selective introduction of a bromine atom onto the benzylic carbon of the dichlorotoluene backbone.
The critical step in synthesizing this compound from 3,4-dichlorotoluene (B105583) is the regioselective bromination of the methyl group (the benzylic position) without affecting the aromatic ring. This is accomplished via free-radical mechanisms, which are favored over electrophilic aromatic substitution under specific reaction conditions.
Free-radical bromination is a classic and widely used method for preparing benzyl (B1604629) bromides. prepchem.com This approach involves the generation of a bromine radical that selectively abstracts a hydrogen atom from the benzylic position, initiating a chain reaction that leads to the desired product.
One common technique involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under reflux conditions. For instance, reacting 3,4-dichlorotoluene with NBS in a solvent like carbon tetrachloride can yield this compound with high purity. ucl.ac.uk
Another established method utilizes bromine generated in situ. A patented process describes the reaction of 3,4-dichlorotoluene with sodium bromate (B103136) and sodium bromide in an acidic medium. prepchem.comcaltech.edu The addition of radical initiators like AIBN and BPO is crucial to increase the rate of the benzylic substitution while suppressing undesirable electrophilic substitution on the aromatic ring. prepchem.com This method allows for high yield and selectivity.
A specific laboratory-scale preparation involves adding 3,4-dichlorotoluene, sodium bromate, and sodium bromide to 1,2-dichloroethane. prepchem.comcaltech.edu The mixture is heated to reflux, and a solution of radical initiators (AIBN and BPO) along with sulfuric acid is slowly added. After completion, the reaction is worked up to isolate the product. prepchem.comcaltech.edu
Table 1: Example of Radical Benzylic Bromination of 3,4-Dichlorotoluene
| Reactant | Quantity (mmol) | Reagent | Quantity (mmol) | Solvent | Yield |
| 3,4-Dichlorotoluene | 40 | Sodium Bromate | 16.7 | 1,2-Dichloroethane | 81% |
| Sodium Bromide | 33.6 | ||||
| Sulfuric Acid | 25.2 | ||||
| AIBN/BPO | Catalytic | ||||
| Data sourced from patent CN107098791A. prepchem.com |
Regioselective Bromination of Dichlorotoluenes
Photocatalytic Oxidative Bromination Approaches
Utilization of Microchannel Reactors for Enhanced Efficiency and Safety
A significant advancement in photocatalytic oxidative bromination is the use of microchannel reactors. sciencemadness.org Performing this reaction in traditional batch reactors carries a risk of explosion and can suffer from poor light penetration and inefficient mixing of the aqueous and organic phases. sciencemadness.orgfrontiersin.orgchemicalbook.com Microchannel reactors mitigate these risks by providing a much larger surface-area-to-volume ratio, which allows for superior light access, enhanced mass transfer between phases, and precise temperature control. sciencemadness.orgchemicalbook.com This technological approach leads to a safer, more efficient, and highly intensified process. chemicalbook.combyjus.com Research on the bromination of 2,6-dichlorotoluene (B125461) demonstrated that a conversion rate of up to 98.1% with a product yield of 91.4% could be achieved under optimized conditions in a microchannel reactor. sciencemadness.orgwikipedia.org
Table 2: Optimized Conditions for Photocatalytic Bromination in a Microchannel Reactor
| Parameter | Optimal Value |
| Substrate | 2,6-Dichlorotoluene |
| Reagents | HBr/H₂O₂ |
| Molar Ratio (HBr/H₂O₂/Substrate) | 1.5:1.5:1 |
| Light Source | 87 W Blue Light |
| Residence Time | 5.88 min |
| Reaction Temperature | 70 °C |
| Reaction Pressure | 0.8 MPa |
| DCT Conversion | 98.1% |
| DCBB Yield | 91.4% |
| Data from a study on 2,6-dichlorotoluene, illustrating the efficiency of the microreactor process. sciencemadness.org |
Kinetic Studies and Modeling of Oxidative Bromination Processes
To better understand and optimize the photocatalytic oxidative bromination, kinetic studies have been performed. frontiersin.org A kinetic study on the bromination of 2,6-dichlorotoluene with H₂O₂ and HBr in a microchannel reactor established an intrinsic kinetic model for the reaction system. frontiersin.org By eliminating mass transfer effects, the study determined key kinetic parameters. The results indicated that the model's calculated data aligned well with experimental values. frontiersin.org
The established kinetic model for the synthesis of 2,6-dichlorobenzyl bromide is as follows:
r = kCDCT0.95CHBr0.55CH₂O₂0.45
Based on this kinetic analysis, the activation energy (Ea) for the reaction was determined to be 24.0 kJ/mol, with a pre-exponential factor (A) of 635.3. frontiersin.org These findings are crucial for reactor design and process scale-up.
An alternative pathway to this compound is through a halogen exchange reaction, starting from 3,4-dichlorobenzyl chloride. This type of transformation is famously known as the Finkelstein reaction. wikipedia.org The reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone. The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org
The success of the classic Finkelstein reaction relies on the differential solubility of the halide salts in acetone. While sodium iodide is soluble, the resulting sodium chloride is not, and its precipitation drives the equilibrium towards the product. Benzyl halides are noted to be exceptionally reactive under these conditions, making this a viable method for converting 3,4-dichlorobenzyl chloride to the corresponding bromide by using a bromide salt like sodium bromide or lithium bromide in a suitable polar aprotic solvent. sciencemadness.orgchemicalbook.com
Precursor Compounds and Starting Materials
3,4-Dichlorotoluene is a key intermediate used in the production of pesticides, lubricants, and dyestuffs. google.com It is commercially produced through several methods, primarily involving the chlorination of p-chlorotoluene. google.com
One common method involves the direct chlorination of p-chlorotoluene in the presence of a ring-chlorination catalyst such as iron or, more specifically, a catalyst system comprising a metal sulfide (B99878) or a mixture of a ring-chlorination catalyst and a sulfur compound co-catalyst. google.com The use of a catalyst system like zirconium tetrachloride and sulfur monochloride can significantly influence the isomer ratio, favoring the formation of the 3,4-isomer. google.com Research has shown that optimal conditions for the synthesis of 3,4-dichlorotoluene from p-chlorotoluene can be achieved at 100°C with a catalyst percentage of 2% and an AlCl3/S2Cl2 ratio of 1:0.5, leading to a selectivity of 51% and a yield of 41.5%. consensus.app
Another approach involves the directional chlorination of p-chlorotoluene using a supported catalyst, such as an anhydrous SbCl3 catalyst supported on a ZSM-5 type molecular sieve. patsnap.com This method has been shown to yield 3,4-dichlorotoluene at 20-22% with a raw material conversion rate of 60-65%. patsnap.com Historically, 3,4-Dichlorotoluene was also produced via the diazotization of 3-chloro-4-aminotoluene, followed by treatment with cuprous chloride. google.com
Table 1: Synthesis Methods for 3,4-Dichlorotoluene
| Method | Starting Material | Catalyst/Reagents | Conditions | Yield/Selectivity | Source |
|---|---|---|---|---|---|
| Direct Chlorination | p-Chlorotoluene | Zirconium tetrachloride and sulfur monochloride | - | Increased 3,4-isomer ratio | google.com |
| Optimized Chlorination | p-Chlorotoluene | AlCl3/S2Cl2 (1:0.5 ratio) | 100°C, 2% catalyst | 41.5% yield, 51% selectivity | consensus.app |
| Supported Catalyst Chlorination | p-Chlorotoluene | Anhydrous SbCl3 on ZSM-5 molecular sieve | 42°C, 6 hours | 20-22% yield | patsnap.com |
| Diazotization | 3-Chloro-4-aminotoluene | Cuprous chloride | - | Historical method | google.com |
3,4-Dichlorobenzoyl chloride serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals. The primary method for its preparation is the reaction of 3,4-dichlorobenzoic acid with a chlorinating agent. pharmaffiliates.com
A widely used method involves refluxing 3,4-dichlorobenzoic acid with thionyl chloride. pharmaffiliates.com Another common laboratory-scale synthesis involves dissolving 3,4-dichlorobenzoic acid in an anhydrous solvent like dichloromethane (B109758) and then adding oxalyl chloride dropwise in the presence of a catalytic amount of N,N-dimethyl-formamide (DMF) at 0°C. chemicalbook.com The reaction mixture is then warmed to room temperature and stirred for several hours to yield 3,4-Dichlorobenzoyl chloride. chemicalbook.com
An alternative route to 3,4-dichlorobenzoic acid, the precursor to the chloride, involves the oxidation of 3,4-dichlorotoluene with nitric acid under pressure, which has shown a 75% conversion in pilot-scale trials.
Table 2: Synthesis of 3,4-Dichlorobenzoyl Chloride
| Starting Material | Reagents | Solvent | Conditions | Source |
|---|---|---|---|---|
| 3,4-Dichlorobenzoic acid | Thionyl chloride | - | Reflux | pharmaffiliates.com |
| 3,4-Dichlorobenzoic acid | Oxalyl chloride, DMF (catalyst) | Dichloromethane | 0°C to room temperature, 12 hours | chemicalbook.com |
3,4-Dichlorobenzyl chloride is a crucial intermediate, often synthesized from 3,4-dichlorotoluene. google.com This conversion is typically achieved through chlorination of the methyl group of 3,4-dichlorotoluene. google.com The resulting 3,4-Dichlorobenzyl chloride can then be used in subsequent reactions, such as the synthesis of sertraline (B1200038) intermediates or other specialized chemicals. sigmaaldrich.com
The conversion of 3,4-Dichlorobenzyl chloride to this compound can be accomplished through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. This involves reacting the chloride with a bromide salt. While specific conditions for this exact conversion are proprietary or less commonly published, analogous reactions suggest that it would proceed by treating 3,4-Dichlorobenzyl chloride with a source of bromide ions, such as sodium bromide or another metal bromide, in a suitable solvent.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its precursors is an area of increasing importance, aiming to reduce the environmental impact of chemical manufacturing. rsc.org
Traditional bromination reactions often utilize hazardous and environmentally harmful solvents like carbon tetrachloride (CCl4). psu.edu Green chemistry seeks to replace such solvents with more benign alternatives. psu.edu
For benzylic brominations, research has explored the use of solvents like diethyl carbonate and ethyl acetate, which are more environmentally friendly and recyclable. psu.edu Microwave-assisted reactions in these solvents have been shown to significantly shorten reaction times compared to conventional heating methods. psu.edu Acetonitrile (B52724) has also been employed as a safer alternative to chlorinated solvents for the bromination of benzylic starting materials. researchgate.net In some cases, solvent-free bromination reactions have been achieved using mechanical milling, further reducing the environmental footprint. rsc.org The use of water as a solvent is considered the gold standard for green chemistry, and some bromination methods have been developed in aqueous media, although challenges with selectivity and reaction times can arise. psu.eduwordpress.com
Table 3: Comparison of Solvents for Bromination Reactions
| Solvent | Classification | Advantages | Disadvantages | Source |
|---|---|---|---|---|
| Carbon Tetrachloride (CCl4) | Traditional/Hazardous | Effective for radical reactions | Toxic, ozone-depleting | psu.edu |
| Diethyl Carbonate | Green Alternative | Environmentally friendly, recyclable, suitable for microwave heating | - | psu.edu |
| Ethyl Acetate | Green Alternative | Environmentally friendly, recyclable | Lower boiling point than diethyl carbonate | psu.edu |
| Acetonitrile | Safer Alternative | Avoids hazardous chlorinated solvents | - | researchgate.net |
| Water | Ideal Green Solvent | Environmentally benign | Can lead to low selectivity and longer reaction times | psu.eduwordpress.com |
| Solvent-Free (Mechanical Milling) | Green Method | Eliminates solvent waste | Requires specialized equipment | rsc.org |
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. organic-chemistry.org In the context of synthesizing benzyl bromides, this involves choosing reagents and reaction pathways that generate minimal byproducts. scilit.com
The use of N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br2) as it is less hazardous to handle. wordpress.com However, NBS still generates succinimide (B58015) as a byproduct. wordpress.com To improve atom economy, methods for the in situ generation of bromine from bromide salts are being developed. beilstein-journals.org For instance, the use of a bromide/bromate couple or a peroxide-bromide system can generate bromine within the reaction vessel, and in some cases, allows for the regeneration of bromine from the bromide byproduct, significantly improving atom economy. beilstein-journals.orgacs.org
Waste minimization also involves the development of processes that reduce or eliminate the generation of hazardous substances. iaea.org This can be achieved through catalytic processes that replace stoichiometric reagents, thereby reducing the amount of waste produced. organic-chemistry.org For example, photoinduced atom transfer radical addition processes for the synthesis of fluorinated benzyl bromides have been shown to be atom-economical and operate with very low photocatalyst loading. acs.org Furthermore, continuous processes with recycling of unreacted materials and byproducts represent a highly sustainable approach with the potential for zero organic waste. acs.org
Compound List
Chemical Reactivity and Reaction Mechanisms of 3,4 Dichlorobenzyl Bromide
Elimination Reactionsbenchchem.com
Under certain conditions, particularly in the presence of a strong, sterically hindered base, 3,4-dichlorobenzyl bromide can undergo elimination reactions. smolecule.com
In an elimination reaction, a proton from a carbon adjacent to the benzylic carbon is removed by a base, simultaneously with the departure of the bromide ion. This results in the formation of a double bond, leading to unsaturated derivatives of dichlorobenzene. However, for this compound, nucleophilic substitution is generally the more common reaction pathway.
Coupling Reactions and Organometallic Chemistrybenchchem.com
This compound can participate in various coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions often involve the use of organometallic reagents.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to form biaryl compounds. While typically used with aryl halides, benzyl (B1604629) bromides can also be employed as coupling partners with organoboron reagents. researchgate.net
Negishi Cross-Coupling: In this reaction, a palladium or nickel catalyst is used to couple an organozinc compound with an organic halide. uni-muenchen.de
Formation of Grignard Reagents: While the direct formation of a Grignard reagent from this compound can be challenging due to the reactivity of the benzyl halide, it is a potential route to form an organomagnesium compound for further reactions.
These coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
This compound, as a reactive benzyl halide, is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The general reactivity of the carbon-bromine bond in this compound allows it to participate as an electrophilic partner in catalytic cycles involving organometallic intermediates.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. preprints.orgrsc.org For this compound, the reaction would involve its coupling with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. The catalytic cycle typically begins with the oxidative addition of the benzyl bromide to a Pd(0) complex. rsc.org While specific studies on this compound are not prevalent, related research on the meta-selective Suzuki coupling of 3,4-dichlorobenzyl alcohol highlights the utility of the 3,4-dichlorophenyl scaffold in such transformations. researchgate.net The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. rsc.orgacs.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the organic halide. The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by alkene insertion into the palladium-carbon bond and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgdiva-portal.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate. wikipedia.org Research has shown that benzyl halides are effective coupling partners in Heck-type reactions, leading to the formation of valuable multi-substituted alkenes. nih.gov
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, often an amine like triethylamine or diisopropylethylamine (DIEA). wikipedia.orgcommonorganicchemistry.com this compound can act as the halide component. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex that was formed from the oxidative addition of the benzyl bromide. Reductive elimination then yields the coupled product, a 1-alkynyl-3,4-dichlorobenzene derivative. wikipedia.org
Table 1: Overview of Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst System | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate, Phosphate | Aryl/Vinyl-substituted toluene |
| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd(0/II) complex (e.g., Pd(OAc)₂) | Amine (e.g., Et₃N) | Substituted alkene |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex and Cu(I) salt (e.g., CuI) | Amine (e.g., DIEA) | Disubstituted alkyne |
Role as an Electrophilic Partner in Organometallic Catalysis
In the context of organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions, this compound functions as the electrophilic partner. The key to its reactivity lies in the polarized carbon-bromine (C-Br) bond of the benzyl group. The carbon atom is electrophilic, making it susceptible to attack by nucleophilic species.
The catalytic cycles of reactions like the Suzuki, Heck, and Sonogashira couplings are initiated by the oxidative addition of the electrophilic organohalide to a low-valent transition metal catalyst, typically a palladium(0) complex. rsc.orgdiva-portal.org In this step, the palladium atom inserts itself into the C-Br bond of this compound, breaking the bond and forming a new organopalladium(II) complex. This oxidative addition is a critical activation step, transforming the relatively unreactive benzyl halide into a highly reactive organometallic intermediate. This intermediate then participates in subsequent steps of the catalytic cycle, such as transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in the Heck reaction), ultimately leading to the formation of a new carbon-carbon bond. rsc.orgwikipedia.org The ability of the 3,4-dichlorobenzyl group to undergo this initial oxidative addition makes it a versatile electrophile in a wide array of synthetic transformations. acs.org
Other Significant Reaction Pathways
Formation of Grignard Reagents and Organolithium Compounds
Beyond palladium-catalyzed couplings, this compound is a precursor for other important organometallic reagents.
Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 3,4-Dichlorobenzylmagnesium bromide. vulcanchem.comwisc.edu This transformation converts the electrophilic benzylic carbon into a potent nucleophile. wisc.edu The resulting organomagnesium compound is a versatile intermediate in organic synthesis, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds and produce alcohols or carboxylic acids, respectively. wisc.edu
Organolithium Compounds: Similarly, this compound can react with lithium metal to form the organolithium compound, 3,4-Dichlorobenzyllithium. This reaction is typically performed in a hydrocarbon solvent like hexane. libretexts.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. thieme-connect.defishersci.fr 3,4-Dichlorobenzyllithium can be used as a strong base or as a nucleophile in reactions with various electrophiles, significantly expanding its synthetic utility. thieme-connect.de
Functional Group Transformations and Derivatizations
The reactivity of the benzyl bromide moiety makes this compound a useful starting material for numerous functional group transformations and derivatizations.
The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. For instance, it can be converted into other functional groups such as:
Ethers: By reaction with alkoxides.
Esters: By reaction with carboxylate salts.
Amines: By reaction with ammonia (B1221849) or primary/secondary amines.
Nitriles: By reaction with cyanide salts.
A specific application involves its derivatization for analytical purposes. In one study, this compound was reacted with 1-(2-Nitrophenyl)piperazine. rsc.org This reaction serves as a method for the determination of potentially genotoxic benzyl halides in drug substances, where the derivatization enhances detection by HPLC-UV. rsc.org This highlights a functional group transformation where the bromide is displaced by a nitrogen nucleophile to form a new C-N bond.
Furthermore, the compound can participate in reactions such as the Wittig reaction. After conversion to a phosphonium (B103445) salt by reaction with triphenylphosphine, treatment with a base generates a phosphonium ylide. This ylide can then react with aldehydes or ketones to form alkenes, providing a powerful method for C=C bond formation. rsc.org
Table 2: Examples of Functional Group Transformations
| Reagent(s) | Functional Group Introduced | Product Class |
|---|---|---|
| Magnesium (Mg) | -MgBr | Grignard Reagent |
| Lithium (Li) | -Li | Organolithium Compound |
| Sodium Alkoxide (NaOR) | -OR | Ether |
| Sodium Cyanide (NaCN) | -CN | Nitrile |
| 1-(2-Nitrophenyl)piperazine | -N(C₄H₈)N-Ph(NO₂) | Piperazine (B1678402) Derivative |
| 1) PPh₃; 2) Base | =CHR | Alkene (via Wittig) |
Compound Index
Advanced Applications in Organic Synthesis
Intermediate in Pharmaceutical Synthesis
3,4-Dichlorobenzyl bromide serves as a crucial building block in the creation of diverse and complex molecules targeted for therapeutic use. thermofisher.krfishersci.ptfishersci.de Its incorporation into a molecular structure can significantly influence the resulting compound's biological activity. The dichlorinated phenyl ring is a common feature in many active pharmaceutical ingredients (APIs), and this compound provides a direct route for its inclusion.
The reactivity of this compound makes it a valuable reagent for constructing a variety of APIs. It readily participates in alkylation reactions with nucleophiles such as amines, alcohols, and thiols, enabling the synthesis of intricate molecular architectures.
The compound is a known intermediate in the synthesis of sertraline (B1200038), a widely recognized antidepressant. sigmaaldrich.comequationchemical.com Furthermore, its utility extends to the development of other novel antidepressant candidates. For instance, it has been used in the synthesis of octahydrocyclopenta[c]pyrrole (B1584311) analogues, which are being investigated as triple reuptake inhibitors for the treatment of major depressive disorder. researchgate.net
Table 1: Application of this compound in Antidepressant Synthesis
| Target Molecule Class | Specific Example/Target | Role of this compound |
| Sertraline Precursor | Sertraline | Key intermediate in the synthetic pathway. sigmaaldrich.comequationchemical.com |
| Triple Reuptake Inhibitors | 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues | Alkylating agent for the synthesis of racemic N-methyl amines, which are resolved into final isomers. researchgate.net |
This compound is employed in the synthesis of compounds with potential anti-inflammatory and antifungal properties.
Anti-inflammatory Agents : Research has shown its use in creating triazolopyrimidinone (B1258933) derivatives that act as antagonists for chemokine receptors CCR2 and CCR5, which are implicated in inflammatory diseases like rheumatoid arthritis and multiple sclerosis. acs.org It is also a reactant in the synthesis of prolyl hydroxylase inhibitors and other compounds investigated for treating inflammation and autoimmune diseases. googleapis.comgoogle.comgoogle.com
Antifungal Agents : The compound is used to synthesize benzenesulfonamide-hydantoin derivatives that exhibit inhibitory activity against fungal carbonic anhydrases, such as from Candida glabrata. nih.gov Additionally, it is a precursor in the synthesis of various imidazole-based compounds, a class of molecules known to include potent antifungal agents. scribd.comgoogle.comgoogle.com
The 3,4-dichlorobenzyl moiety is a key structural feature in several compounds investigated for their antibacterial and antitumor activities.
Antibacterial Agents : A notable application is in the synthesis of N(2)-(3,4-Dichlorobenzyl)guanine (DCBG), an inhibitor of bacterial DNA polymerase III, showing broad-spectrum activity against Gram-positive pathogens. It is also used to prepare prodrugs of fosmidomycin (B1218577) surrogates, which have demonstrated antimalarial and antibacterial activity. uantwerpen.be Further, it serves as a reagent in creating antimycobacterial inhibitors based on a 1-(1-arylethylpiperidin-4-yl)thymine scaffold. nih.gov
Antitumor Agents : The same N(2)-(3,4-Dichlorobenzyl)guanine (DCBG) developed for antibacterial purposes is also a candidate for anticancer therapy due to its ability to interact with DNA. The compound is also integral to the synthesis of purine-based inhibitors of Heat shock protein 90 (Hsp90), a target for treating proliferative diseases like cancer. googleapis.com Other research includes its use in synthesizing aloperine (B1664794) derivatives with potential anticancer effects. researchgate.net
Table 2: Research Findings on this compound in API Synthesis
| Therapeutic Area | Target/Compound Class | Research Finding |
| Antibacterial | N(2)-(3,4-Dichlorobenzyl)guanine (DCBG) | DCBG, synthesized from this compound, is a guanine-based inhibitor of bacterial DNA polymerase III, effective against pathogens like Staphylococcus aureus. |
| Antitumor | Hsp90 Inhibitors | Used to synthesize purinyl derivatives that inhibit Hsp90, a chaperone protein essential for the stability of many proteins required for tumor cell growth. googleapis.com |
| Anti-inflammatory | Triazolopyrimidinone Derivatives | A key reagent in the benzylation of β-keto esters to produce compounds that are intracellular antagonists for chemokine receptors CCR2 and CCR5. acs.org |
| Antifungal | Benzenesulfonamide-hydantoin Derivatives | Used to alkylate a hydantoin (B18101) intermediate, leading to compounds that inhibit fungal carbonic anhydrases. nih.gov |
This compound is utilized in synthetic pathways where control of stereochemistry is critical. In the synthesis of chiral piperidine (B6355638) derivatives, it is used as an alkylating agent in reactions that establish a chiral center. nih.gov The malonic ester synthesis, a classic method for preparing amino acids, can employ this compound to alkylate diethyl malonate, leading to intermediates for chiral α-amino esters. smolecule.com Furthermore, it is a documented reactant in the multi-step synthesis of chiral epoxides, such as N,N,α-S-tris(phenylmethyl)-2S-oxiranemethanamine, starting from chiral precursors like L-phenylalanine. google.comgoogle.com The piperidine ring and its substituents can create chiral centers, necessitating enantioselective synthesis strategies where this compound is a key building block. vulcanchem.com
Synthesis of Active Pharmaceutical Ingredients (APIs)
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, this compound is an important raw material for the agrochemical industry. thermofisher.krchemicalbook.comcookechem.comfishersci.de Its role is analogous to its use in pharmaceutical synthesis: it serves as a source for the 3,4-dichlorobenzyl group found in many active agrochemical compounds. For example, it is a reactant in the synthesis of trifluoromethylthiomethylbenzene derivatives, which are valuable intermediates for various agrochemicals. google.com It is also used in the preparation of 1H-imidazole-4,5-dicarboxamide derivatives, which are developed into anticoccidial drugs for veterinary use. google.com The 1,2,4-triazine (B1199460) scaffold, which has applications in both pharmaceuticals and agrochemicals, can be constructed using this compound as a key reactant. beilstein-journals.org
Development of Pesticides and Herbicides
The unique structural features of this compound have been exploited in the development of various pesticides and herbicides. The presence of the dichloro-substituted phenyl ring is a key feature in many active agrochemical compounds.
One notable example is the formation of 3,4-Dichlorobenzyl methylcarbamate, which has been identified as a selective pre-emergence herbicide effective against both grass and broadleaf weeds. nih.gov Research has shown that minor structural changes, such as the positioning of the chlorine atoms on the phenyl ring or alterations to the N-substituent, can significantly impact its herbicidal activity. nih.gov In species that are sensitive to this chemical, it has been observed to inhibit pigment synthesis. nih.gov
Furthermore, the 3,4-dichlorobenzyl moiety is incorporated into more complex heterocyclic structures to create compounds with potent fungicidal properties. For instance, it is used in the synthesis of 5-(4-Methoxyarylimino)-2-N-(3,4-dichlorophenyl)-3-oxo-1,2,4-thiadiazolidines, which have demonstrated significant inhibitory effects against various plant pathogenic fungi. asianpubs.org The fungicidal activity of these derivatives is influenced by the substitution pattern on the arylimino and N-phenyl groups. asianpubs.org
The development of novel herbicides also includes derivatives that act as proherbicides. For example, certain 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives, which can be synthesized using related phenoxy structures, have shown broad-spectrum weed control and good crop safety for wheat and maize under pre-emergence conditions. nih.gov These compounds function similarly to auxin-type herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govtexasagriculture.gov
| Compound Class | Target Application | Mode of Action/Key Finding |
| Carbamates | Herbicide | Selective pre-emergence herbicide that inhibits pigment synthesis in sensitive weeds. nih.gov |
| Thiadiazolidines | Fungicide | Shows significant inhibitory effects on the spore germination of various plant pathogenic fungi. asianpubs.org |
| Pyran-2-one Derivatives | Herbicide | Acts as a proherbicide with an auxin-type mechanism, showing broad-spectrum control. nih.gov |
Synthesis of Crop Protection Chemicals
Beyond direct use in pesticides, this compound is a key starting material for a broader range of crop protection chemicals. Its derivatives are integral to synthesizing compounds designed to protect crops from a variety of pests and diseases, thereby enhancing agricultural yields. lookchem.com
The synthesis of fungicides is a prominent application. The 3,4-dichlorophenyl group is a common feature in many fungicidal molecules. For example, new quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine have been synthesized using this compound as an alkylating agent. nih.gov Some of these resulting compounds, such as 1-(3,4-Dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide, have displayed notable antifungal activity against pathogens like Cryptococcus neoformans. nih.gov
The versatility of the 3,4-dichlorobenzyl group is also seen in the development of strobilurin analogues. Although not directly using the bromide, the synthesis of potent fungicides based on a 3,4-dichloroisothiazole core highlights the importance of the dichloro-aromatic structure in creating effective crop protection agents with broad-spectrum activity against plant pathogens. rsc.org Similarly, the synthesis of phenoxy-type herbicides often involves intermediates structurally related to this compound, underscoring the value of this chemical scaffold in agrochemical research and development. google.comdokumen.pubdokumen.pub
Precursor for Dyestuffs and Pigments
This compound is utilized as an intermediate in the synthesis of certain dyes and pigments. thermofisher.kr The reactivity of the bromomethyl group allows for its attachment to various chromophoric systems, modifying their properties or facilitating their incorporation into larger structures.
One specific application is in the creation of stabilized leuco phenazine (B1670421) dyes. For instance, the 3,4-dichlorobenzoyl group, which can be derived from 3,4-Dichlorobenzyl precursors, has been used to create leuco dyes for thermographic imaging systems. google.com The electron-withdrawing nature of the dichlorobenzoyl group contributes to the stability of the leuco form of the dye. google.com Nitrogen-containing heterocyclic compounds, such as those derived from benzimidazoles, are frequently used in dye chemistry, and intermediates like this compound can be used to build these complex dye molecules. openmedicinalchemistryjournal.com
Applications in Materials Science
The chemical reactivity of this compound makes it a valuable component in materials science, particularly in the field of polymer chemistry.
This compound and its derivatives are employed in the synthesis of monomers used for creating specialized polymers. Its role is often to introduce specific functionalities or to act as a reactive site for polymerization. For example, structurally related dichlorobenzene derivatives are used in nickel-coupling reactions to synthesize poly(phenylene) block copolymers for applications like fuel cell membranes. nih.govmdpi.com
In a more direct application, related compounds like 1,3,5-tris(α,α-dichlorobenzyl)benzene, which can be synthesized from precursors involving similar chlorination and benzylation steps, serve as monomers for creating microporous polymer networks. rsc.orgscispace.com These monomers undergo reductive polyolefination to form cross-linked polymers with high surface areas. rsc.org The principles of using halogenated benzyl (B1604629) compounds as monomers are fundamental in creating polymers with controlled architectures. tandfonline.comgoogle.com
The incorporation of the 3,4-dichlorobenzyl moiety into a polymer backbone can impart specific, enhanced properties to the resulting material. These properties can include thermal stability, flame retardancy, and specific optical or electronic characteristics.
Hyperbranched polymers, which have a unique three-dimensional spherical architecture, can be synthesized using polyfunctional monomers. researchgate.net Fluorinated hyperbranched polymers have been created from pentafluorobenzyl bromide, a structurally analogous compound, indicating the utility of halogenated benzyl bromides in producing polymers with unique properties such as high solubility and a large number of functional end groups. researchgate.net
The synthesis of microporous polymer networks (MPNs) from tris(α,α-dichlorobenzyl)arene derivatives results in materials that combine a high surface area with properties like solid-state photoluminescence. rsc.orgscispace.com This unique combination of properties makes these specialty polymers promising for applications in optical solid-state sensors. rsc.org The structure of the monomer, including the nature of the aromatic core, directly influences the photophysical properties and porosity of the final polymer network. rsc.org
| Polymer Type | Monomer/Precursor Type | Key Properties/Applications |
| Poly(phenylene) Copolymers | Dichlorobenzene derivatives | Ion conductivity for fuel cell membranes. nih.gov |
| Microporous Polymer Networks | tris(α,α-dichlorobenzyl)arenes | High surface area, solid-state photoluminescence for sensors. rsc.orgscispace.com |
| Hyperbranched Polymers | Polyfunctional halogenated benzyls | High solubility, nanoscale architecture, numerous end groups. researchgate.net |
Utilization in Fine Chemical Production
This compound is a key building block in the broader production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. buyersguidechem.com It serves as an important intermediate for introducing the 3,4-dichlorobenzyl group into a wide array of organic molecules. thermofisher.kr
Its utility is found in the synthesis of various pharmaceutical and agrochemical intermediates. thermofisher.krcphi-online.com For example, it can be a precursor to 3,4-dichlorobenzyl cyanide or 3,4-dichlorobenzyl alcohol, which are themselves versatile intermediates in organic synthesis. buyersguidechem.com The production of complex molecules often requires multi-step syntheses, and this compound provides a reliable route for adding a specific chlorinated aromatic moiety.
Synthesis of Custom Building Blocks
The term "custom building blocks" refers to molecules that are synthesized for a specific purpose, often as key intermediates in the assembly of more complex target structures like pharmaceuticals or agrochemicals. nih.gov this compound serves as a crucial starting material for creating such tailored molecules due to its ability to undergo efficient alkylation reactions with a variety of nucleophiles.
A significant area of application is in the synthesis of novel heterocyclic compounds, which are scaffolds of high interest in drug discovery. For instance, this compound has been employed in the multi-step synthesis of 7,8-dihydroimidazo[5,1-c] Current time information in Bangalore, IN.Current time information in नागपूर डिव्हिजन, IN.sigmaaldrich.comtriazine-3,6(2H,4H)-dione derivatives. beilstein-journals.org In this process, it is used as an alkylating agent to introduce the 3,4-dichlorobenzyl group onto a hydantoin core. beilstein-journals.org This reaction is a key step in building a novel drug-like heterocyclic framework, expanding the available chemical space for therapeutic development. beilstein-journals.org The reaction of N3-substituted hydantoins with this compound, in the presence of a base like sodium hydride or potassium carbonate, leads to the desired N1,N3-dialkylated hydantoin derivatives in moderate to good yields. beilstein-journals.org
Similarly, this reagent is instrumental in the synthesis of functionalized triazolopyrimidinone derivatives, which have been investigated as intracellular antagonists for chemokine receptors CCR2 and CCR5. nih.gov The synthesis involves the benzylation of a β-keto ester, specifically ethyl 3-cyclopropyl-3-oxopropanoate, with this compound. nih.gov This step creates a key intermediate, ethyl 3-cyclopropyl-2-(3,4-dichlorobenzyl)-3-oxopropanoate, which is then cyclized to form the final heterocyclic system. nih.gov The presence of the 3,4-dichlorophenyl group is critical for achieving high affinity for the target receptors. nih.gov
The versatility of this compound also extends to the modification of other important chemical scaffolds. It has been used in the synthesis of 1-(3-(3,4-Dichlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile, a highly functionalized indole (B1671886) derivative. mdpi.com Indole-based structures are prevalent in many biologically active compounds. Another application involves the regioselective protection of hydroxyl groups in polyhydroxylated aromatic compounds. For example, it can be used for the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, an important intermediate in the synthesis of various natural products and pharmaceuticals. mdpi.com
| Target Building Block | Substrate | Reagents and Conditions | Yield | Reference |
| N1-(3,4-Dichlorobenzyl)-N3-alkylated hydantoins | N3-substituted hydantoins | NaH, DMF or K₂CO₃, DMF | 40-75% | beilstein-journals.org |
| Ethyl 3-cyclopropyl-2-(3,4-dichlorobenzyl)-3-oxopropanoate | Ethyl 3-cyclopropyl-3-oxopropanoate | DIPEA, LiCl, DMF, reflux | 8-97% | nih.gov |
| 3-Hydroxy-4-((3,4-dichlorobenzyl)oxy)benzaldehyde | 3,4-Dihydroxybenzaldehyde | NaHCO₃, NaI, DMF, 40°C | 68% | mdpi.com |
| 1-(3-(3,4-Dichlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | PdCl₂(PPh₃)₂, CuI, Et₃N, 3,4-dichloroiodobenzene | 87% | mdpi.com |
Industrial Scale-Up Considerations and Challenges
Transitioning syntheses that utilize this compound from the laboratory to an industrial scale presents several significant challenges. These challenges are common to reactions involving many benzyl bromides, which are a class of frequently used, highly reactive building blocks. acs.orgrsc.org Key considerations revolve around safety, process efficiency, cost-effectiveness, and environmental impact.
Safety and Reaction Control: Benzylic bromination reactions, and subsequent reactions using the benzyl bromide products, can be highly exothermic. rsc.org In traditional large-scale batch reactors, inefficient heat transfer can lead to thermal runaways, creating significant safety risks, including the potential for explosions. acs.orgresearchgate.net The starting materials and products themselves can be hazardous; this compound is classified as toxic and corrosive. sigmaaldrich.com Furthermore, the use of molecular bromine for the synthesis of the reagent is unfavorable on an industrial scale due to its high vapor pressure, toxicity, and handling difficulties. acs.orgrsc.org
Process Intensification and Efficiency: To overcome the limitations of batch processing, modern industrial chemistry is increasingly adopting continuous flow technology, such as microchannel reactors. acs.orgresearchgate.net These systems offer vastly superior heat and mass transfer, enabling precise control over reaction conditions like temperature and residence time. acs.orgresearchgate.net This enhanced control allows for safer operation at higher temperatures and concentrations, which can dramatically increase reaction rates and throughput. acs.org For example, a photochemical benzylic bromination process was scaled up 14-fold from lab to pilot scale by moving to a continuous flow setup, achieving a productivity of 4.1 kg per hour. acs.org
Another key metric in industrial synthesis is the Process Mass Intensity (PMI), which measures the ratio of the total mass of materials used (solvents, reagents) to the mass of the final product. A high PMI indicates significant waste generation. rsc.org A major challenge is to minimize PMI by reducing or eliminating organic solvents and improving reagent utilization. rsc.org Strategies include using in-situ generation of reagents (e.g., generating bromine from HBr and an oxidant like NaBrO₃ or H₂O₂) and designing processes that operate without solvents. rsc.orgacs.org
| Parameter | Laboratory Scale (Batch Reactor) | Industrial Scale (Continuous Flow Reactor) |
| Safety | Higher risk of thermal runaway due to poor heat transfer; manual handling of toxic reagents. | Enhanced safety due to superior heat dissipation; smaller reaction volumes at any given time; automated systems. acs.orgresearchgate.net |
| Efficiency | Lower throughput; longer reaction times; often requires higher solvent volumes (high PMI). rsc.org | High throughput ( kg/h ); short residence times (seconds to minutes); potential for solvent-free conditions (low PMI). acs.orgrsc.org |
| Control | Difficult to precisely control temperature and mixing, leading to side products. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. acs.orgacs.org |
| Technology | Glass flasks, mechanical stirrers. | Microchannel or packed-bed reactors, high-pressure pumps, automated control systems. acs.orgacs.org |
| Example Throughput | ~0.3 kg h⁻¹ | Up to 4.1 kg h⁻¹ (14-fold increase) |
Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3,4-Dichlorobenzyl bromide, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques, provide unambiguous evidence for its structure.
The ¹H NMR spectrum of this compound is characterized by signals in two distinct regions: the aromatic region and the aliphatic region, corresponding to the protons on the benzene (B151609) ring and the benzylic methylene (B1212753) group, respectively.
The benzylic protons (-CH₂Br) are expected to appear as a sharp singlet. Its chemical shift is influenced by the electronegative bromine atom and the aromatic ring.
The aromatic region displays a more complex pattern due to the substitution on the benzene ring. The three aromatic protons give rise to an ABC spin system.
H-2: This proton is ortho to the C-Cl bond and meta to the CH₂Br group. It is expected to appear as a doublet.
H-5: This proton is ortho to the other C-Cl bond and ortho to the CH₂Br group. It should appear as a doublet of doublets.
H-6: This proton is ortho to the CH₂Br group and meta to a C-Cl bond. It is anticipated to be a doublet.
The coupling constants (J values) between these protons would provide definitive information about their relative positions on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzylic CH₂ | ~4.4-4.5 | Singlet (s) |
| Aromatic H-5 | ~7.2-7.3 | Doublet of Doublets (dd) |
| Aromatic H-2 | ~7.4-7.5 | Doublet (d) |
| Aromatic H-6 | ~7.0-7.1 | Doublet (d) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected in the spectrum, corresponding to the six unique carbon atoms in the molecule.
Benzylic Carbon: The carbon of the -CH₂Br group appears in the aliphatic region, shifted downfield due to the attached bromine atom.
Aromatic Carbons: The six aromatic carbons will give rise to six separate signals. Two of these signals will be for the carbons directly attached to the chlorine atoms (C-3 and C-4), appearing at a lower field. The carbon attached to the bromomethyl group (C-1) will also be distinct. The remaining three signals correspond to the carbons bearing hydrogen atoms (C-2, C-5, and C-6). The chemical shifts of these carbons are influenced by the positions of the chloro and bromomethyl substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzylic CH₂ | ~32 |
| Aromatic C-5 | ~129 |
| Aromatic C-6 | ~131 |
| Aromatic C-2 | ~131.5 |
| Aromatic C-3 | ~132 |
| Aromatic C-4 | ~133 |
| Aromatic C-1 | ~138 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
To definitively assign all proton and carbon signals, 2D NMR experiments are employed. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between the coupled aromatic protons (H-5 with H-6), confirming their adjacency. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak between the benzylic protons and the benzylic carbon, as well as cross-peaks for each aromatic proton and its directly attached carbon (H-2/C-2, H-5/C-5, and H-6/C-6). mdpi.comchula.ac.th This allows for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu For instance, the benzylic protons would show correlations to the aromatic carbons C-1, C-2, and C-6. These correlations are crucial for confirming the connectivity of the entire molecule and the substitution pattern on the aromatic ring. mdpi.comchula.ac.th
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The IR spectrum of this compound would exhibit characteristic absorption bands.
C-H stretching (aromatic): Bands are expected just above 3000 cm⁻¹.
C-H stretching (aliphatic): Bands from the -CH₂- group are expected in the range of 2920-2960 cm⁻¹.
C=C stretching (aromatic): Several peaks are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-Cl stretching: Strong absorptions are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-Br stretching: A characteristic absorption band for the alkyl bromide is expected in the 500-600 cm⁻¹ range.
C-H bending (out-of-plane): The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic bands in the 800-900 cm⁻¹ region.
Commercial suppliers confirm that the infrared spectrum of their this compound conforms to the expected structure. fishersci.eslabfind.co.kr Studies on the related compound 3,4-dichlorobenzyl alcohol have also detailed the vibrational frequencies associated with the 3,4-dichlorophenyl moiety. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound is particularly distinctive due to the isotopic patterns of bromine and chlorine.
The molecular ion peak [M]⁺ would show a characteristic cluster of peaks because of the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br, with ~50.7% and ~49.3% abundance, respectively) and chlorine (³⁵Cl and ³⁷Cl, with ~75.8% and ~24.2% abundance, respectively). This results in a complex but predictable pattern for the molecular ion. The most abundant peaks in this cluster would be [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺.
Common fragmentation patterns would involve the loss of the bromine atom (Br•) to form the stable 3,4-dichlorobenzyl cation, which would be a prominent peak in the spectrum. Further fragmentation of the aromatic ring could also be observed. rsc.org A method for the selective detection of organobromine compounds involves inducing in-source fragmentation to detect the bromide ion (m/z 79 and 81). researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. nih.gov For this compound (C₇H₅BrCl₂), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value, confirming the elemental composition with high confidence. rsc.orgacs.org
Table 3: Calculated Exact Masses for the Major Isotopologues of this compound
| Isotopologue Formula | Calculated Exact Mass (m/z) |
|---|---|
| C₇H₅⁷⁹Br³⁵Cl₂ | 237.8920 |
| C₇H₅⁸¹Br³⁵Cl₂ | 239.8900 |
| C₇H₅⁷⁹Br³⁵Cl³⁷Cl | 239.8891 |
| C₇H₅⁸¹Br³⁵Cl³⁷Cl | 241.8870 |
Note: These values are for the most abundant isotopes.
X-ray Diffraction (XRD) Studies for Solid-State Characterization
X-ray Diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms within the crystal lattice can be determined, providing information on bond lengths, bond angles, and unit cell parameters.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.
Gas Chromatography (GC) is a standard method for determining the purity of this compound. Commercial suppliers routinely use GC to ensure the quality of the compound, with typical purities specified as ≥96.0% or ≥98.0%. thermofisher.comfishersci.caavantorsciences.com The technique separates volatile compounds in a gaseous mobile phase, and the resulting chromatogram provides a quantitative measure of the purity by comparing the peak area of the main component to the total area of all peaks. A specification sheet for a commercial sample of this compound lists a purity of ≥96.0% as determined by GC. thermofisher.com
Table 1: Representative Purity Specifications for this compound Determined by GC
| Supplier | Purity Specification |
| Supplier A | ≥98.0% |
| Supplier B | ≥96.0% thermofisher.com |
| Supplier C | min 98% |
High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis and purity assessment of this compound, especially for its non-volatile impurities. HPLC is a well-established and reliable analytical technique widely used in the quality control of pharmaceuticals.
A common approach for analyzing benzyl (B1604629) halides involves derivatization to enhance UV detection and improve chromatographic separation. rsc.org For instance, a method for determining potential genotoxic benzyl halides uses 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) as a derivatizing agent, followed by HPLC-UV analysis. rsc.org The chromatographic separation is often achieved on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate. rsc.org While specific HPLC methods for this compound are not extensively documented, methods for related compounds, such as its derivatives, have been described. For example, the purity of a derivative of this compound was determined by HPLC-UV on an LC-MS instrument using a C18 column and a water/methanol gradient. beilstein-journals.org
Table 2: Illustrative HPLC Conditions for Analysis of Benzyl Halide Derivatives
| Parameter | Condition |
| Column | InertSustain® C18 (250 mm × 4.6 mm, 5 µm) rsc.org |
| Mobile Phase | A: AcetonitrileB: 5 mM Ammonium Acetate Solution rsc.org |
| Gradient | 0–10 min, 70% A; 10–15 min, 70% to 85% A; 15–20 min, 85% A rsc.org |
| Flow Rate | 1.0 mL/min rsc.org |
| Column Temperature | 30 °C rsc.org |
| Detection | UV (after derivatization) rsc.org |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate electronic structure, molecular orbitals, and predict reactivity.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for medium to large molecular systems. researchgate.net DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and predict a variety of electronic properties. scispace.comresearchgate.net
For a molecule like 3,4-Dichlorobenzyl bromide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can determine its most stable three-dimensional structure. researchgate.netals-journal.com From this optimized geometry, further analyses can be performed.
One of the key applications of DFT is the prediction of chemical reactivity. cdnsciencepub.com This is often achieved through the analysis of the Molecular Electrostatic Potential (MEP) surface and Frontier Molecular Orbitals (FMOs). als-journal.comtandfonline.com The MEP map visually represents the charge distribution on the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical attack. researchgate.netals-journal.com
Global reactivity descriptors, derived from the energies of the FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide quantitative measures of a molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally indicates higher chemical reactivity and easier electronic transitions. researchgate.nettandfonline.com Other DFT-derived descriptors like electronegativity, hardness, and the electrophilicity index offer further insights into the molecule's stability and reaction tendencies. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Represents the electron-donating ability. |
| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic power of a molecule. researchgate.net |
Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. MO calculations, while computationally intensive, offer a fundamental understanding of chemical bonding and reactivity. Methods like STO-3G and MIND0/3 have been used to study related benzyl (B1604629) compounds. cdnsciencepub.com
For substituted benzyl halides like this compound, MO calculations are particularly useful for determining the barriers to internal rotation around the C(aryl)-C(alkyl) bond. cdnsciencepub.com These calculations can identify the lowest energy conformations (ground states) and the transition states for rotation. For instance, studies on the related 3,5-dichlorobenzyl bromide have shown that conformations where the C-Br bond is staggered relative to the ortho C-H bonds of the benzene (B151609) ring are energetically favored. cdnsciencepub.com The energy difference between the most stable and least stable conformations determines the rotational barrier. cdnsciencepub.comcdnsciencepub.com The population of different conformers at a given temperature can be estimated from these energy differences, which has implications for the molecule's reactivity and spectroscopic properties. cdnsciencepub.com
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes in different environments (e.g., in solution). researchgate.net
MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates. For this compound, an MD simulation would track the trajectory of each atom over a period of time, revealing the accessible conformations and the transitions between them. This is crucial for understanding how the molecule explores its potential energy surface. The results can reveal the most populated conformational states, the flexibility of the benzyl bromide side chain, and how interactions with solvent molecules might influence its shape and reactivity. researchgate.netresearchgate.net
Structure-Reactivity Relationship Modeling
Modeling the relationship between a molecule's structure and its chemical reactivity is a cornerstone of computational chemistry. vulcanchem.com By systematically calculating descriptors for a series of related compounds, quantitative structure-reactivity relationships (QSRR) can be developed.
For this compound, this involves using computational methods to generate a set of descriptors that encode its structural and electronic features. These descriptors can include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and MEP values. tandfonline.com
Steric Descriptors: Molecular volume, surface area, and specific parameters describing the shape of the molecule.
Topological Descriptors: Indices that quantify molecular branching and connectivity.
Environmental Impact and Degradation Studies
Environmental Fate and Persistence
The environmental fate of a chemical describes its transport and transformation in the environment. Key aspects include its distribution between air, water, and soil, and its persistence in these media. For 3,4-Dichlorobenzyl bromide, its physical and chemical properties suggest a potential for distribution in multiple environmental compartments.
Based on related compounds like benzyl (B1604629) chloride, it is anticipated that this compound, if released into the environment, would likely partition primarily to the air. canada.ca It is expected to be persistent in the atmosphere, but not in water, soil, or sediment. canada.ca In aquatic environments, benzyl halides typically undergo hydrolysis. oecd.org For instance, benzyl chloride hydrolyzes to form benzyl alcohol, a compound that is considered readily biodegradable. oecd.org A similar hydrolysis pathway can be anticipated for this compound, which would yield 3,4-Dichlorobenzyl alcohol. The rate of this hydrolysis would be dependent on factors like water temperature and pH.
The persistence of chlorinated aromatic compounds in the environment is influenced by the degree and position of chlorine substitution. epa.gov Generally, increased chlorination can lead to greater persistence. epa.gov Therefore, the two chlorine atoms on the benzene (B151609) ring of this compound may result in a slower degradation compared to non-chlorinated analogues.
Table 1: Inferred Environmental Behavior of this compound
| Environmental Compartment | Predicted Behavior | Basis of Inference |
|---|---|---|
| Air | Likely to be the main recipient upon release; expected to be persistent. | Properties of benzyl chloride. canada.ca |
| Water | Not expected to be persistent; likely to undergo hydrolysis to 3,4-Dichlorobenzyl alcohol. | Hydrolysis of benzyl chloride. oecd.org |
| Soil | Not expected to be persistent. | Properties of benzyl chloride. canada.ca |
| Sediment | Not expected to be persistent. | Properties of benzyl chloride. canada.ca |
| Bioaccumulation | Not expected to bioaccumulate significantly. | Properties of benzyl chloride. canada.ca |
This table is based on data for structurally related compounds and represents inferred behavior due to the lack of specific data for this compound.
Biodegradation Pathways and Microbial Interactions
Biodegradation is a key process that determines the ultimate fate of many organic compounds in the environment. It involves the breakdown of substances by microorganisms. Numerous bacteria, such as those from the genera Pseudomonas and Alcaligenes, are known to degrade chlorinated aromatic hydrocarbons, often utilizing them as a sole source of carbon and energy. nih.govnih.gov
The biodegradation of chlorinated aromatic compounds can proceed under both aerobic and anaerobic conditions. researchgate.net Aerobic pathways often involve the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. epa.gov These intermediates are then subject to ring cleavage, breaking down the aromatic structure. epa.gov For this compound, a plausible initial step in aerobic biodegradation would be the enzymatic conversion to 3,4-Dichlorobenzyl alcohol, followed by oxidation to 3,4-Dichlorobenzaldehyde and then to 3,4-Dichlorobenzoic acid. The resulting chlorobenzoic acid could then be further degraded.
Under anaerobic conditions, a common pathway is reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. researchgate.net This process is carried out by dehalorespiring bacteria. researchgate.net The rate and extent of biodegradation are influenced by factors such as the number of chlorine atoms on the aromatic ring. epa.gov
Photodegradation Mechanisms
Photodegradation, the breakdown of molecules by light, is another important environmental degradation pathway, particularly in the atmosphere and surface waters. The photolysis of benzyl halides has been shown to proceed through the cleavage of the carbon-halogen bond. rsc.org This can occur via two primary mechanisms:
Homolytic cleavage: The carbon-bromine bond breaks to form a benzyl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions.
Heterolytic cleavage: The bond breaks to form a benzyl cation and a bromide ion. The cation is then susceptible to reaction with nucleophiles in the environment, such as water, leading to the formation of the corresponding alcohol. scispace.com
The presence of substituents on the benzene ring can significantly influence the rate and mechanism of photodegradation. acs.org For this compound, the chlorine atoms on the aromatic ring would affect the electronic properties of the molecule and thus its absorption of light and subsequent photochemical reactivity. Studies on other substituted aromatic compounds have shown that the position of the substituent can have a profound effect on the efficiency of the photochemical reaction. acs.org
Ecotoxicological Implications
The ecotoxicity of a substance refers to its potential to cause harm to ecosystems, including plants, animals, and microorganisms. While specific ecotoxicological data for this compound are scarce, information on related compounds like chlorotoluenes can provide an indication of its potential effects on aquatic organisms. rivm.nl
The toxicity of chlorinated aromatic compounds to aquatic life is often related to their hydrophobicity, which can be estimated by the octanol-water partition coefficient (Kow). researchgate.net Generally, compounds with higher hydrophobicity tend to be more toxic to aquatic organisms. The presence of chlorine atoms on the benzene ring of this compound would increase its hydrophobicity compared to toluene, suggesting a potentially higher toxicity.
Acute toxicity studies on chlorotoluenes have been conducted on various aquatic species. The results indicate a range of sensitivities depending on the organism and the specific isomer of chlorotoluene.
Table 2: Acute Ecotoxicity Data for o-Chlorotoluene
| Species | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|
| Vibrio fischeri (bacterium) | EC50 | 16 | rivm.nl |
| Selenastrum capricornutum (alga) | EC50 | 2.5 | rivm.nl |
| Daphnia magna (water flea) | EC50 | 3.6 | rivm.nl |
| Poecilia reticulata (guppy) | LC50 | 28 | rivm.nl |
This table presents data for a structurally related compound, o-chlorotoluene, to provide an indication of potential ecotoxicity. EC50: the concentration that causes an effect in 50% of the test population. LC50: the concentration that is lethal to 50% of the test population.
Given its chemical structure, this compound is expected to exhibit moderate to high toxicity to aquatic organisms. canada.ca However, its environmental risk would also be influenced by its persistence and the rate at which it degrades into potentially less toxic substances like 3,4-Dichlorobenzyl alcohol.
Safety, Handling, and Regulatory Considerations in Research
Hazard Identification and Classification
3,4-Dichlorobenzyl bromide is classified as a hazardous substance, and it is imperative to recognize its potential dangers before handling. fishersci.comscbt.com The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.
The GHS classification for this compound indicates multiple hazards. It is recognized as being acutely toxic if swallowed, causing severe skin burns and eye damage, and may cause long-lasting harmful effects to aquatic life. sigmaaldrich.comsigmaaldrich.com
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | ☠ | Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 1B | ☣ | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | ☣ | Danger | H314: Causes severe skin burns and eye damage |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 4 | No Pictogram | Warning | H413: May cause long lasting harmful effects to aquatic life |
This compound is a corrosive material. sdfine.com Contact with skin and eyes can lead to severe burns and serious eye damage. scbt.comfishersci.com The substance is also noted to be a lachrymator, meaning it can cause tearing of the eyes. fishersci.com Due to its corrosive nature, it may also be corrosive to metals. sdfine.com
The primary acute toxicity concern for this compound is through ingestion, with an GHS classification of Acute Toxicity, Oral, Category 3. sigmaaldrich.com While detailed toxicological studies are not extensively available, this classification indicates a significant hazard if the substance is swallowed. fishersci.com The toxicological properties of this compound have not been fully investigated. fishersci.comfishersci.com There is no readily available acute toxicity information, such as LD50 values, for this product. fishersci.com
Safe Laboratory Practices and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safe laboratory practices and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and contact with the corrosive liquid. sigmaaldrich.com
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. sigmaaldrich.com Contaminated clothing should be removed immediately and washed before reuse.
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used. sigmaaldrich.com
Handling Procedures:
Avoid contact with skin, eyes, and clothing.
Do not breathe vapors or mists.
Wash hands thoroughly after handling the compound.
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Keep the container tightly closed and store in a dry, cool, and well-ventilated place. fishersci.com
Waste Management and Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. fishersci.com
All waste containing this compound must be disposed of in accordance with local, regional, and national hazardous waste regulations. fishersci.com
Dispose of the contents and container to an approved waste disposal plant.
Do not allow the chemical to enter drains or water sources, as it may cause long-lasting harmful effects to aquatic life. sigmaaldrich.com
Empty containers should be handled with the same precautions as the substance itself due to residual hazards.
Regulatory Frameworks for Chemical Research and Development
The research and development involving this compound are subject to various regulatory frameworks. In the United States, this chemical is considered hazardous by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200). fishersci.com
For transportation, this compound is classified as a dangerous good. scbt.com It is assigned a UN number for proper shipping and handling, which is typically UN3265 for corrosive liquids, acidic, organic, n.o.s. (unless specified otherwise by the supplier). fishersci.com Researchers must comply with all applicable regulations regarding the procurement, storage, use, and transportation of this hazardous material. The use of this compound is intended for laboratory and research purposes only and not for food, drug, pesticide, or biocidal product use. fishersci.comscbt.com
Conclusion and Future Research Directions
Summary of Key Research Advances
Research surrounding 3,4-Dichlorobenzyl bromide has traditionally focused on its role as a crucial building block in organic synthesis. Its primary application lies in its use as an intermediate for the production of pharmaceuticals and agrochemicals. chemicalbook.com The reactivity of the benzylic bromide functional group allows for its ready conversion into a wide array of other functionalities, making it a versatile precursor for more complex molecules.
A notable application in the agrochemical sector is the synthesis of herbicides. For instance, this compound is a precursor to 3,4-dichlorobenzyl methylcarbamate, a compound that has demonstrated selective pre-emergence herbicidal activity against both grass and broadleaf weeds.
While the compound's utility as an intermediate is well-established, recent research has been driven by the broader trends in chemical synthesis, including the development of greener and more efficient methodologies.
Emerging Synthetic Methodologies
The traditional synthesis of this compound often involves the radical bromination of 3,4-dichlorotoluene (B105583) using reagents like N-bromosuccinimide (NBS) and a radical initiator, or direct bromination with elemental bromine under UV irradiation. A typical laboratory-scale synthesis involves the reaction of 3,4-dichlorotoluene with sodium bromate (B103136) and sodium bromide in the presence of a radical initiator. chemicalbook.com
However, these methods can suffer from drawbacks such as the use of hazardous materials, formation of byproducts, and challenges in achieving high regioselectivity, particularly in large-scale production.
In response to these limitations, significant advancements have been made in developing safer and more sustainable synthetic routes. A prominent emerging methodology is the use of photocatalytic oxidative bromination in microchannel reactors . While demonstrated for the synthesis of the isomeric 2,6-dichlorobenzyl bromide, this "green" chemistry approach is highly relevant for the 3,4-dichloro isomer. nih.govnih.govresearchgate.netacs.org This method utilizes hydrobromic acid (HBr) and hydrogen peroxide (H2O2) as the bromine source and oxidant, respectively, under light irradiation. nih.govnih.govresearchgate.netacs.org The use of a microchannel reactor offers several advantages over traditional batch reactors, including enhanced safety by minimizing the risk of explosion, improved reaction efficiency due to better light penetration, and precise control over reaction parameters. nih.govnih.govresearchgate.netacs.org
Another area of advancement is the application of continuous flow technology . Continuous flow processes can offer improved selectivity and safety compared to batch operations. nih.gov Research into catalysts that are effective under flow conditions, such as indium chloride for benzyl (B1604629) bromination, showcases the potential for developing more efficient and scalable manufacturing processes for compounds like this compound. nih.gov
| Methodology | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Radical Bromination | N-bromosuccinimide (NBS), Bromine (Br2), Radical Initiators | Well-established, versatile | Use of hazardous reagents, potential for side reactions, regioselectivity issues |
| Photocatalytic Oxidative Bromination in Microreactors | Hydrobromic acid (HBr), Hydrogen peroxide (H2O2), Light | Greener process, enhanced safety, high efficiency and selectivity nih.govnih.govresearchgate.netacs.org | Requires specialized equipment (microreactor, light source) |
| Continuous Flow Bromination | Various brominating agents, often with a catalyst | Improved safety and scalability, better process control, potentially higher selectivity nih.gov | Initial setup costs can be high |
Novel Applications and Interdisciplinary Research Opportunities
While the primary applications of this compound remain in the agrochemical and pharmaceutical industries, its potential extends to other fields. The dichlorinated benzene (B151609) ring and the reactive benzyl bromide handle make it an attractive building block for the synthesis of novel functional materials.
Interdisciplinary research could explore the incorporation of the 3,4-dichlorobenzyl moiety into:
Polymer Science: As a monomer or functionalizing agent to impart specific properties such as flame retardancy or altered refractive indices to polymers.
Medicinal Chemistry: Beyond its role as a simple intermediate, the 3,4-dichlorophenyl group can be a key pharmacophore in the design of new therapeutic agents. Its electronic and lipophilic properties can influence a molecule's binding affinity to biological targets.
Materials Science: In the development of novel organic electronic materials, liquid crystals, or as a component in the synthesis of complex molecular architectures.
Further research is needed to explore these and other potential applications, moving beyond the compound's traditional role as a synthetic intermediate.
Challenges and Unexplored Areas in this compound Research
Despite the advances in its synthesis and application, several challenges and unexplored areas remain in the research of this compound.
Challenges:
Regioselectivity: A persistent challenge in the synthesis of substituted benzyl bromides is achieving high regioselectivity. In the case of 3,4-dichlorotoluene, bromination can potentially occur at other positions on the aromatic ring, leading to isomeric impurities that can be difficult to separate. The formation of byproducts such as 2,3-dichlorobromobenzene during the synthesis of related compounds highlights the importance of controlling reaction conditions to ensure the desired isomer is the major product. google.com
Scale-up of Green Methodologies: While emerging synthetic methods like photocatalysis in microreactors show great promise, their scalability for industrial production can be a hurdle. Further engineering and process optimization are required to transition these techniques from the laboratory to large-scale manufacturing.
Toxicity and Environmental Impact: Like many halogenated organic compounds, this compound and its precursors and byproducts may have environmental and health implications that require careful management. Research into more benign alternatives and waste minimization strategies is ongoing.
Unexplored Areas:
Detailed Mechanistic Studies: A deeper understanding of the reaction mechanisms of both traditional and emerging synthetic methods can lead to further improvements in efficiency and selectivity. For example, detailed kinetic studies of the photocatalytic bromination of dichlorotoluenes can aid in optimizing reaction conditions. researchgate.net
Exploration of Novel Reactions: The reactivity of the C-Br bond in this compound is predominantly utilized in nucleophilic substitution reactions. Exploring its participation in other types of transformations, such as cross-coupling reactions, could open up new synthetic pathways to novel molecules.
Biocidal Applications: While its use in herbicides is known, the potential of this compound derivatives as other types of biocides, such as fungicides or bactericides, remains largely unexplored.
Future research in these areas will be crucial for unlocking the full potential of this compound as a valuable chemical entity in a range of scientific and industrial applications.
Q & A
Basic Questions
Q. What are the critical safety considerations when handling 3,4-Dichlorobenzyl bromide in laboratory settings?
- Answer : this compound is highly toxic and corrosive. Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Handling Precautions : Avoid direct contact with skin or eyes. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents and bases. Use amber glass containers to prevent light-induced degradation .
- Emergency Protocols : Use spill kits with inert absorbents (e.g., vermiculite) for containment. Neutralize residues with sodium thiosulfate before disposal .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Answer : The compound’s properties influence reaction setup and purification:
Advanced Research Questions
Q. How can researchers optimize alkylation reactions using this compound as an alkylating agent?
- Answer : Optimization strategies include:
- Base Selection : Sodium hydride (NaH) in DMF effectively deprotonates nucleophiles (e.g., indoles, amines) to enhance alkylation efficiency. For example, NaH (2.2 equiv.) in DMF at 0–25°C achieves >80% yield in indole benzylation .
- Solvent Compatibility : Polar aprotic solvents (DMF, THF) stabilize intermediates. Avoid protic solvents to prevent hydrolysis .
- Temperature Control : Reactions proceed efficiently at room temperature. Elevated temperatures may induce side reactions (e.g., elimination) .
- Purification : Use flash chromatography (heptane/ethyl acetate gradient) followed by reversed-phase HPLC for high-purity products .
Q. What analytical methodologies are recommended for detecting residual this compound in synthetic products?
- Answer :
- HPLC-UV Derivatization : React residual benzyl halides with 1-(4-nitrophenyl)piperazine (4-NPP) to form UV-active adducts. Use a C18 column with acetonitrile/water gradient (detection at 254 nm). Limit of quantification (LOQ): 0.1 ppm .
- GC-MS : Direct analysis via electron ionization (EI) at m/z 238 (molecular ion cluster for C₇H₅BrCl₂⁺). Validate with spiked samples to confirm recovery rates .
- ¹H-NMR : Monitor diagnostic peaks (δ 4.8–5.4 ppm for -CH₂Br) to identify unreacted starting material .
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The chlorine substituents at the 3- and 4-positions exert strong electron-withdrawing effects:
- Enhanced Electrophilicity : The electron-deficient benzyl carbon facilitates SN2 attacks by nucleophiles (e.g., amines, thiols) .
- Steric Considerations : The 3,4-dichloro arrangement minimally hinders nucleophile access compared to 2,6-dichloro analogs, enabling faster reaction kinetics .
- Byproduct Mitigation : Reduced formation of elimination products (e.g., alkenes) due to moderate steric hindrance .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
